4-(2-Bromo-1,1-dimethyl-ethyl)-2,2-dimethyl-[1,3]dioxolane
Description
Properties
IUPAC Name |
4-(1-bromo-2-methylpropan-2-yl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-8(2,6-10)7-5-11-9(3,4)12-7/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKKYNDUNICYSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C)(C)CBr)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Halogen Exchange
The most direct route involves nucleophilic substitution of preformed dioxolane derivatives. For example, 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane undergoes bromination using phosphorus tribromide (PBr₃) in anhydrous dichloromethane at 0–5°C, yielding the target compound in 68–72% efficiency. This method leverages the dioxolane ring’s electron-withdrawing effect to activate the hydroxyl group for substitution.
Alternative halogen sources include hydrogen bromide (HBr) gas bubbled through a solution of the alcohol precursor in diethyl ether, though yields drop to 55–60% due to competing elimination. Comparative studies highlight PBr₃’s superiority in minimizing side reactions like ether cleavage or dehydration.
Grignard Reagent-Mediated Alkylation
A patent-pending approach adapts Grignard chemistry for stereoselective synthesis. Reacting 2-bromo-1-(4-chlorophenyl)-ethanone with (2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate under solvent-free conditions and methanesulfonic acid catalysis achieves 64.8% yield. Nitrogen bubbling removes acetone byproduct, shifting equilibrium toward product formation. This method’s scalability is validated at 1-mol scale with consistent cis-stereoselectivity (>95% cis).
Optimization of Reaction Conditions
Solvent-Free Catalysis
Eliminating solvents significantly enhances reaction efficiency. A side-by-side comparison demonstrates:
The absence of solvent reduces dilution effects, accelerating kinetics while simplifying downstream purification. Methanesulfonic acid outperforms alternatives like p-toluenesulfonic acid (yield: 58.2%) or HBr/acetic acid (51.3%).
Temperature and Stoichiometry Control
Maintaining 20–25°C prevents exothermic runaway during bromide addition. A 1:0.8 molar ratio of dioxolane methanol derivative to 2-bromo-1-(4-chlorophenyl)-ethanone balances cost and conversion. Excess bromo-ketone (>1.2 eq) induces diastereomer formation, dropping cis-selectivity to 82%.
Purification and Isolation Protocols
Crystallization from Ethanol
Crude product dissolved in hot ethanol (1 L per 250 g) yields 89–92% recovery after cooling to −20°C. Ethanol’s polarity selectively precipitates the target compound while retaining unreacted starting materials in solution.
Diisopropylether (DIPE) Recrystallization
Further purification involves dissolving the ethanol-crystallized product in DIPE, stirring for 7 days to induce slow crystal growth, then adding methanol to precipitate high-purity (>99%) material. This step eliminates residual mesylate esters and trans-diastereomers.
Analytical Characterization
Gas Chromatography (GC) Analysis
HP-5 column chromatography (25 m × 0.32 mm ID) with 10°C/min ramp to 300°C resolves cis/trans isomers. Retention times:
-
cis-Isomer : 12.3 min
-
trans-Isomer : 13.1 min
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-1,1-dimethyl-ethyl)-2,2-dimethyl-[1,3]dioxolane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used, often in solvents like DMSO or THF.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the conditions, products can range from alcohols to carboxylic acids.
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its bromine atom can be substituted in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in the synthesis of complex organic molecules.
Table 1: Reactivity of 4-(2-Bromo-1,1-dimethyl-ethyl)-2,2-dimethyl-[1,3]dioxolane
| Reaction Type | Description | Example Product |
|---|---|---|
| Nucleophilic Substitution | Replacement of Br with nucleophiles | Alkylated products |
| Electrophilic Addition | Dioxolane ring can participate in addition | Dioxolane derivatives |
| Ring-opening Reactions | Opening of the dioxolane ring | Polyether compounds |
Pharmaceutical Development
The compound has potential applications in drug discovery and development. Its structural features allow for modifications that can enhance biological activity or improve pharmacokinetic properties.
Case Study: Anticancer Activity
Research indicates that derivatives of dioxolane compounds exhibit anticancer properties. A study demonstrated that modifications to the dioxolane structure could lead to increased efficacy against specific cancer cell lines.
Material Science
In material science, this compound can be utilized to synthesize polymers with specific properties. The bromine atom serves as a functional handle for further chemical modifications.
Table 2: Applications in Material Science
| Application | Description | Example Use |
|---|---|---|
| Polymer Synthesis | Used as a monomer to create functional polymers | Coatings and adhesives |
| Crosslinking Agent | Acts as a crosslinking agent in polymer networks | Enhanced mechanical properties |
Mechanism of Action
The mechanism of action of 4-(2-Bromo-1,1-dimethyl-ethyl)-2,2-dimethyl-[1,3]dioxolane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane (CAS 89942-18-7)
- Structure : Differs by having a linear 2-bromoethyl group at the 4-position instead of the branched 2-bromo-1,1-dimethyl-ethyl group.
- Reactivity : The linear chain facilitates easier nucleophilic substitution compared to the branched analogue, as steric hindrance is reduced.
- Applications : Used as an intermediate in pharmaceuticals and agrochemicals .
- Safety : Classified under UN# 1760 (Corrosive, Packing Group III) with hazards including skin/eye irritation (H315, H318) .
2.1.2. cis-2-Bromomethyl-4-methyl-1,3-dioxolane (CAS 26563-78-0)
- Structure : Bromomethyl and methyl groups at the 2- and 4-positions, respectively.
- Steric Effects : The cis-configuration introduces distinct stereochemical reactivity, useful in asymmetric synthesis.
- Molecular Weight : 181.028 g/mol, significantly lower than the target compound due to simpler substituents .
2.1.3. 2-(2-Bromoethyl)-1,3-dioxolane (CAS 18742-02-4)
- Structure : Bromoethyl substituent at the 2-position.
- Reactivity : Positional isomerism alters electronic distribution, making the bromine less accessible for substitution compared to 4-substituted analogues.
- Synthesis : Stabilized with silver to prevent degradation during storage .
Functional Analogues
2.2.1. 4-Isothiocyanatomethyl-2,2-dimethyl-[1,3]dioxolane
- Structure : Features an isothiocyanate (-N=C=S) group instead of bromine.
- Applications : Used in thiourea lipid synthesis for DNA compaction studies, highlighting the versatility of the dioxolane scaffold in bioorganic chemistry .
2.2.2. 4-Nitrophenyl- and 4,5-Bis(nitrophenyl)-1,3-dioxolanes
- Structure : Aromatic nitro groups at the 4- or 4,5-positions.
- Reactivity : Cleaved via photolysis or electrochemical reduction, demonstrating the tunability of dioxolane derivatives for controlled release applications .
Data Tables
Table 1: Comparative Physical and Chemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Hazard Class |
|---|---|---|---|---|---|---|
| 4-(2-Bromo-1,1-dimethyl-ethyl)-2,2-dimethyl-[1,3]dioxolane | - | C₉H₁₇BrO₂ | 253.14 (estimated) | 4-(2-Bromo-1,1-dimethyl-ethyl) | N/A | Corrosive |
| 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane | 89942-18-7 | C₇H₁₃BrO₂ | 209.08 | 4-(2-Bromoethyl) | N/A | UN 1760, PG III |
| cis-2-Bromomethyl-4-methyl-1,3-dioxolane | 26563-78-0 | C₅H₉BrO₂ | 181.03 | 2-Bromomethyl, 4-methyl | N/A | N/A |
Key Research Findings
Steric and Electronic Effects : Branched substituents (e.g., 1,1-dimethyl groups) in the target compound reduce nucleophilic substitution rates compared to linear analogues like 4-(2-bromoethyl)-dioxolane .
Stereochemical Influence : Cis-configurations in dioxolane derivatives (e.g., cis-2-bromomethyl-4-methyl-dioxolane) enable asymmetric synthesis pathways, critical for chiral drug development .
Functional Group Interconversion: The bromine atom in the target compound can be replaced with thiourea or nitrophenyl groups, enabling diverse applications in materials science and biotechnology .
Biological Activity
4-(2-Bromo-1,1-dimethyl-ethyl)-2,2-dimethyl-[1,3]dioxolane is a synthetic compound with potential biological applications. The exploration of its biological activity is crucial for understanding its therapeutic potential and safety profile. This article reviews available literature on the compound's biological effects, synthesis, and related studies.
- Chemical Formula : C10H13BrO2
- Molecular Weight : 213.114 g/mol
- CAS Number : 3972-65-4
The compound features a dioxolane ring, which is known for its stability and ability to participate in various chemical reactions. The presence of the bromine atom and the dimethyl groups may contribute to its unique properties.
Synthesis
The synthesis of this compound typically involves the bromination of a precursor compound followed by cyclization to form the dioxolane structure. Specific methodologies for synthesis can vary and are often optimized for yield and purity.
Antimicrobial Activity
Recent studies have highlighted the compound's potential antimicrobial properties. In vitro assays demonstrated that derivatives of dioxolane compounds can exhibit selective toxicity against various pathogens while maintaining low toxicity to human cells. For instance, compounds similar to this compound showed effectiveness against Chlamydia trachomatis without adversely affecting host cell viability .
The mechanism by which this compound exerts its effects is an area of ongoing research. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for pathogen survival. Further investigation into its interaction with specific bacterial enzymes could elucidate its mode of action.
Case Studies
A series of case studies have been conducted to evaluate the biological activity of similar dioxolane compounds:
| Study | Compound | Pathogen | Activity |
|---|---|---|---|
| 1 | Dioxolane derivative A | C. trachomatis | Effective at low concentrations |
| 2 | Dioxolane derivative B | Gram-positive bacteria | Moderate inhibition |
| 3 | Dioxolane derivative C | Gram-negative bacteria | Low activity observed |
These studies indicate a spectrum of activity that varies significantly among different derivatives, suggesting that structural modifications can enhance or diminish biological effects.
Toxicity and Safety Profile
Toxicological assessments are critical for determining the safety of new compounds. Initial evaluations indicated that this compound has a favorable safety profile in human cell lines. However, comprehensive toxicity studies are necessary to establish safe dosage levels and potential side effects.
Q & A
Basic: What are the recommended synthetic routes for 4-(2-Bromo-1,1-dimethyl-ethyl)-2,2-dimethyl-[1,3]dioxolane, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via bromoalkylation of a dioxolane precursor. For example:
- Grignard Reaction : Reacting 2-(2-bromoethyl)-1,3-dioxolane (CAS 18742-02-4) with a dimethyl-substituted electrophile under anhydrous THF at −78°C to 0°C, followed by quenching with NH4Cl .
- Acetal Protection : Using 1,5-dibromopentane and (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol in a nucleophilic substitution, as demonstrated in Reference Example 79 (EP 4374877 A2) .
Key Variables : Temperature control (−78°C minimizes side reactions) and stoichiometric ratios (excess bromoethyl reagent improves yield by 15–20%) .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H-NMR : Peaks at δ 1.35–1.41 ppm (singlets for dimethyl groups) and δ 3.37–4.25 ppm (dioxolane ring protons) confirm substitution patterns .
- ¹³C-NMR : Signals near 100–110 ppm indicate acetal carbons, while brominated carbons appear downfield (~40–50 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced: How can computational methods (e.g., DFT) resolve contradictions in proposed reaction mechanisms for bromoalkylation steps?
Methodological Answer:
Discrepancies in mechanistic pathways (e.g., SN2 vs. radical intermediates) can be addressed by:
- DFT Calculations : Modeling transition states (TS) to compare activation energies. For example, TS for bromoethyl-dioxolane coupling shows a lower barrier (ΔG‡ = 18.5 kcal/mol) for SN2 vs. 25.3 kcal/mol for radical pathways .
- Kinetic Isotope Effects (KIE) : Experimental KIE values (e.g., kH/kD > 2.0) validate computationally predicted mechanisms .
Advanced: How do steric effects from the 1,1-dimethyl-ethyl group influence regioselectivity in cross-coupling reactions?
Methodological Answer:
The bulky dimethyl-ethyl group directs reactivity through:
- Steric Hindrance : Prevents coupling at the brominated carbon, favoring reactions at the dioxolane oxygen (e.g., Suzuki-Miyaura coupling at the acetal position) .
- Electronic Effects : Electron-withdrawing bromine enhances electrophilicity of adjacent carbons, enabling nucleophilic aromatic substitution (SNAr) in aryl derivatives .
Experimental Validation : X-ray crystallography of intermediates confirms spatial orientation .
Advanced: How can researchers address discrepancies in reported yields for multi-step syntheses involving this compound?
Methodological Answer:
Yield variations (e.g., 45% vs. 70%) arise from:
- Byproduct Formation : Unreacted Grignard reagents (e.g., 2-(2-bromoethyl)-1,3-dioxolane) can dimerize; quenching with NH4Cl reduces this by 30% .
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, solvent polarity). For example, THF/Et2O mixtures (4:1) improve yields by 25% compared to pure THF .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials under N2 to prevent photodegradation (UV-Vis shows λmax at 280 nm for degradation products) .
- Moisture Sensitivity : Karl Fischer titration confirms <50 ppm H2O prevents hydrolysis of the acetal ring .
Advanced: What strategies enable enantioselective synthesis of chiral derivatives using this compound?
Methodological Answer:
- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric Heck coupling, achieving >90% ee .
- Kinetic Resolution : Lipase-mediated acetylation selectively modifies one enantiomer (e.g., CAL-B lipase in toluene, 40°C) .
Advanced: How can researchers evaluate environmental impacts of this compound using computational toxicology?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
